![molecular formula C17H18FNO2 B5677684 N-(4-fluorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5677684.png)
N-(4-fluorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(4-fluorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide often involves the use of primary compounds such as 3-fluoro-4-cyanophenol, with elemental analysis, IR, and NMR techniques used for structural identification (Yang Man-li, 2008). Deuterium-substituted analogues have been explored to reduce in vivo metabolic rates, suggesting modifications to the compound can impact its stability and reactivity (Ming-Rong Zhang et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds, such as N-(2,6-dichloro-4- thrifloromethylphenyl)acetamide, has been determined using NMR, IR, and X-ray diffraction analysis. These studies reveal insights into the compound's crystal structure and molecular configurations (Z. Ping, 2007). Silylated derivatives and their synthesis highlight the structural diversity achievable through chemical modifications (A. Nikonov et al., 2016).
Chemical Reactions and Properties
The compound and its derivatives undergo various chemical reactions, leading to different products with potential applications. The reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide in a one-pot synthesis demonstrates the versatility of related compounds in chemical synthesis (A. Vavasori et al., 2023). Electrophilic fluorinating agents based on perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] show the compound's role in facilitating specific chemical transformations (R. Banks et al., 1996).
Physical Properties Analysis
The physical properties of N-(4-fluorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide derivatives, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. Crystallographic studies provide detailed insights into the compound's structure and potential interactions (Xiangjun Qian et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with other compounds, are essential for designing and synthesizing new derivatives with desired functionalities. Studies on substituted N-(2-hydroxyphenyl)acetamide highlight the impact of molecular modifications on chemical behavior (T. Romero & Angela Margarita, 2008).
properties
IUPAC Name |
N-(4-fluorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-11-4-5-12(2)17(13(11)3)21-10-16(20)19-15-8-6-14(18)7-9-15/h4-9H,10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPYYKJTPGRMOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
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